molecular formula C23H29N5O2 B4958841 N-[2-(diethylamino)ethyl]-2-[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]acetamide

N-[2-(diethylamino)ethyl]-2-[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]acetamide

Cat. No.: B4958841
M. Wt: 407.5 g/mol
InChI Key: RVMRAIDHKVCLPX-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a pyridine moiety, and a diethylaminoethyl side chain. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group is then introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the phthalazinone-pyridine intermediate

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-3-27(4-2)16-14-25-22(29)17-21-19-10-5-6-11-20(19)23(30)28(26-21)15-12-18-9-7-8-13-24-18/h5-11,13H,3-4,12,14-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMRAIDHKVCLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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